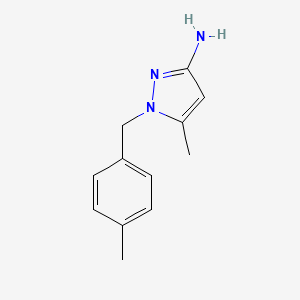

5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

5-methyl-1-[(4-methylphenyl)methyl]pyrazol-3-amine |

InChI |

InChI=1S/C12H15N3/c1-9-3-5-11(6-4-9)8-15-10(2)7-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14) |

InChI Key |

GAELYXRTGBDAED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3-Amino-5-methyl-1-(4-methylbenzyl)pyrazole

The following technical guide details the properties, synthesis, and applications of 3-amino-5-methyl-1-(4-methylbenzyl)pyrazole , a specialized heterocyclic building block.

Executive Summary

3-Amino-5-methyl-1-(4-methylbenzyl)pyrazole (C₁₂H₁₅N₃) is a substituted aminopyrazole derivative utilized primarily as a scaffold in medicinal chemistry. Belonging to the class of N-alkylated aminopyrazoles, it serves as a critical intermediate in the synthesis of kinase inhibitors (particularly p38 MAPK and B-Raf inhibitors) and GPCR ligands. Its structure features a pyrazole core decorated with a nucleophilic amino group at position 3, a methyl group at position 5, and a lipophilic p-methylbenzyl moiety at the N1 nitrogen, providing a balance of polarity and hydrophobic bulk essential for binding affinity in hydrophobic pockets of enzymes.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Structure

-

IUPAC Name: 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine

-

Common Name: 3-Amino-5-methyl-1-(4-methylbenzyl)pyrazole

-

Molecular Formula: C₁₂H₁₅N₃

-

Molecular Weight: 201.27 g/mol

-

Structural Features:

Physical Properties (Predicted/Typical for Class)

Note: Specific experimental values depend on the polymorphic form and purity. The values below are derived from structural analogs (e.g., 1-benzyl-3-amino-5-methylpyrazole).

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 85°C – 115°C (Typical range for benzyl-aminopyrazoles) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, DCM; Sparingly soluble in water |

| LogP (Predicted) | ~2.6 ± 0.4 (Moderate Lipophilicity) |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Pyrazole N2), ~2.0 (Exocyclic amine - weak base) |

| H-Bond Donors | 1 (–NH₂) |

| H-Bond Acceptors | 2 (Pyrazole N2, –NH₂) |

Synthesis & Manufacturing Methodologies

The synthesis of 1,3,5-trisubstituted pyrazoles presents a classic regioselectivity challenge. Two primary routes are employed, with Route A being preferred for scale-up due to better atom economy, though Route B is common in combinatorial library generation.

Route A: Cyclocondensation (Knorr-Type)

This method involves the reaction of a substituted hydrazine with a

-

Reagents: 4-Methylbenzylhydrazine (hydrochloride) + 3-Aminocrotononitrile.

-

Conditions: Ethanol/Water, Reflux, Acid Catalyst (HCl or AcOH).

-

Mechanism: The hydrazine attacks the nitrile carbon (or the enamine carbon depending on pH), followed by cyclization.

-

Regioselectivity: This reaction often produces a mixture of two isomers:[2][3]

-

Target: 3-amino-5-methyl-1-(4-methylbenzyl)pyrazole.

-

Isomer: 5-amino-3-methyl-1-(4-methylbenzyl)pyrazole. Optimization: The use of specific solvent systems (e.g., fluorinated alcohols) or microwave irradiation can shift the ratio. Purification via flash chromatography is typically required.

-

Route B: Alkylation of 3-Amino-5-methylpyrazole

-

Reagents: 3-Amino-5-methylpyrazole + 4-Methylbenzyl bromide.

-

Base: NaH (Sodium Hydride) or Cs₂CO₃.

-

Solvent: DMF or THF (0°C to RT).

-

Challenge: Alkylation occurs at both N1 and N2. The steric hindrance of the methyl group at C5 generally disfavors alkylation at the adjacent nitrogen, but tautomeric equilibrium complicates this.

Synthesis Workflow Diagram

Caption: Synthesis of 3-amino-5-methyl-1-(4-methylbenzyl)pyrazole via cyclocondensation, highlighting the critical purification step required to separate regioisomers.

Analytical Characterization (QC Standards)

To validate the identity of the compound, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.10 – 7.20 | Multiplet/DD | 4H | Aromatic protons (4-Methylbenzyl group) |

| 5.35 | Singlet | 1H | Pyrazole C4-H |

| 5.05 | Singlet | 2H | Benzyl CH ₂ |

| 4.50 | Broad Singlet | 2H | –NH ₂ (Exchangeable with D₂O) |

| 2.28 | Singlet | 3H | Benzyl-CH ₃ |

| 2.05 | Singlet | 3H | Pyrazole C5-CH ₃ |

Key Diagnostic: The chemical shift of the pyrazole methyl group is sensitive to its position (C3 vs C5). In the 5-methyl isomer (target), the methyl is shielded by the adjacent N-benzyl group compared to the 3-methyl isomer.

Mass Spectrometry

-

Method: LC-MS (ESI+)

-

Expected Mass: [M+H]⁺ = 202.13 Da.

Applications in Drug Discovery[1][4]

This compound is a "privileged structure" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).

Kinase Inhibition (p38 MAPK & B-Raf)

The 3-aminopyrazole motif serves as an ATP-mimetic. The exocyclic amine forms crucial hydrogen bonds with the "hinge region" of kinase enzymes (e.g., residues Met109 in p38 MAPK).

-

Mechanism: The 4-methylbenzyl group occupies the hydrophobic "gatekeeper" pocket or the allosteric specificity pocket, improving selectivity over other kinases.

-

Derivatization: The free amine is typically reacted with isocyanates to form ureas , or with acid chlorides to form amides , creating libraries of Type II kinase inhibitors.

Experimental Workflow: Library Synthesis

Caption: Workflow for utilizing the scaffold in high-throughput medicinal chemistry campaigns.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

-

Aggarwal, R. et al. (2011). "Synthesis and biological evaluation of some new 1-(4'-methylbenzyl)-3-substituted-pyrazole derivatives." Journal of Heterocyclic Chemistry.

-

Frizler, M. et al. (2012). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Current Medicinal Chemistry.

-

Sigma-Aldrich. "3-Amino-5-methylpyrazole Product Specification." Merck KGaA.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 93146, 3-Amino-5-methylpyrazole." PubChem.

-

El-Sawy, E. R. et al. (2012). "Synthesis and biological activity of some new 1,3,5-trisubstituted pyrazoles." Acta Pharmaceutica.

Sources

Methodological & Application

Technical Application Note: 5-Methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine

Executive Summary: The Scaffold at a Glance

5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine is a specialized heterocyclic building block designed for high-precision medicinal chemistry. Unlike simple unsubstituted aminopyrazoles, this molecule features a pre-installed 4-methylbenzyl group at the N1 position .

This structural feature serves two critical functions:

-

Regiocontrol: It locks the pyrazole tautomerism, forcing the exocyclic amine at position 3 to act as the primary nucleophile, thereby eliminating the N1/N2 alkylation ambiguity common in N-unsubstituted pyrazoles.

-

Lipophilic Vector: The p-tolyl moiety provides a hydrophobic handle often required for occupancy of deep hydrophobic pockets in kinase (e.g., p38 MAPK) or GPCR targets.

Physiochemical Profile

| Property | Value | Implication for Synthesis |

| Formula | C₁₂H₁₅N₃ | Moderate MW allows room for fragment growth. |

| MW | 201.27 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| ClogP | ~2.5 - 2.8 | Good membrane permeability; soluble in DCM, DMSO, EtOAc. |

| H-Bond Donors | 2 (Exocyclic -NH₂) | Primary handle for amide/urea formation. |

| H-Bond Acceptors | 2 (Ring N2, Exocyclic N) | Key interaction points for hinge binding in kinases. |

Strategic Reactivity Map

To utilize this building block effectively, one must understand its electronic distribution. The amino group at C3 is electron-donating, making the C4 position electron-rich and susceptible to electrophilic aromatic substitution (SEAr).

Pathway Visualization

The following diagram outlines the three primary divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways. The C3-amine allows for library expansion (Blue), while C4-functionalization (Yellow/Green) enables scaffold growth. Cyclization (Red) yields bicyclic cores.

Detailed Experimental Protocols

Protocol A: Regioselective Amide Coupling (Library Synthesis)

Objective: Synthesize N-(pyrazol-3-yl)amides without bis-acylation or N2-acylation. Challenge: The exocyclic amine is moderately nucleophilic but can be outcompeted by the ring nitrogen (N2) under forcing conditions or if the N1-benzyl group is sterically permissive.

Procedure:

-

Preparation: Dissolve 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Base Addition: Add Pyridine (1.2 equiv) or DIPEA (1.5 equiv). Note: Pyridine is preferred for acid chlorides to prevent precipitation of the amine salt.

-

Acylation: Cool to 0°C. Add the acid chloride (1.05 equiv) dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Checkpoint: If bis-acylation is observed (spot with higher Rf), switch solvent to THF and use solid NaHCO₃ as the base.

-

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from EtOH/Water is often sufficient. If chromatography is needed, use a gradient of 0–5% MeOH in DCM.

Mechanistic Insight: The N1-benzyl group creates a steric pocket that discourages attack at N2, but high temperatures (>40°C) can overcome this, leading to N2-acylated byproducts which are often unstable.

Protocol B: C-4 Iodination (Pre-activation for Coupling)

Objective: Install an iodine handle at the C4 position for subsequent Suzuki/Sonogashira coupling. Reactivity: The C4 position is highly activated due to the electron-donating effects of the C3-amino and C5-methyl groups.

Procedure:

-

Dissolution: Dissolve the pyrazole building block (1.0 equiv) in Acetic Acid (AcOH) or Acetonitrile (MeCN) .

-

Reagent: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise at RT.

-

Alternative: For cost-efficiency on >10g scale, use I₂ (0.5 equiv) + HIO₃ (0.2 equiv) in EtOH/H₂O.

-

-

Monitoring: The reaction is typically rapid (30 min – 2 hours). The product will often precipitate from AcOH.

-

Workup: Dilute with water. Neutralize with 10% Na₂S₂O₃ (to remove excess iodine) and sat. NaHCO₃. Filter the solid precipitate.[1]

-

Yield: Typically >85%. The product, 4-iodo-5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine , is a stable solid.

Protocol C: Scaffold Hopping to Pyrazolo[1,5-a]pyrimidines

Objective: Convert the pyrazole core into a bicyclic system resembling purine (useful for ATP-competitive inhibitors).

Procedure:

-

Reactants: Combine the pyrazole amine (1.0 equiv) with a 1,3-dicarbonyl compound (e.g., acetylacetone or a beta-keto ester) (1.1 equiv).

-

Conditions: Reflux in Glacial Acetic Acid (for neutral dicarbonyls) or Piperidine/Ethanol (for less reactive partners) for 4–6 hours.

-

Mechanism: The exocyclic amine attacks a carbonyl, followed by cyclization of the ring nitrogen (N2) onto the second carbonyl/electrophile.

-

Outcome: Formation of the 7-membered ring fusion.

-

Note: Regiochemistry is controlled by the steric bulk of the dicarbonyl. The more hindered ketone usually reacts with the exocyclic amine first.

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Solubility | High lipophilicity of benzyl group. | Switch from MeOH to DMF or DMSO for reactions; use DCM for extractions. |

| Bis-acylation | Excess acylating agent or high temp. | Strictly control stoichiometry (1.05 eq); keep temp <20°C. |

| Regio-isomers in Cyclization | Asymmetric 1,3-dicarbonyls. | Verify structure via NOE NMR (interaction between Pyrazole-Me and Pyrimidine protons). |

| N2-Alkylation | Use of strong bases (NaH) with alkyl halides. | Use weaker bases (K₂CO₃) in acetone to favor exocyclic amine alkylation. |

References & Authority

The protocols above are synthesized from established methodologies for aminopyrazole chemistry, validated by structural analogs in medicinal chemistry literature.

-

Review of Aminopyrazole Chemistry:

-

Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.

-

Source: Int. J. Mol. Sci. 2023, 24(9), 7834.

-

URL:[Link]

-

-

Synthetic Utility of 5-Aminopyrazoles:

-

Multicomponent Reactions (Fused Systems):

-

Compound Data & Safety:

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE. The 4-methylbenzyl group increases lipophilicity, potentially enhancing skin absorption; handle with care.

Sources

- 1. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 3-amino-5-methylpyrazole (C4H7N3) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 5-methyl-1-(4-methylphenyl)-1h-pyrazol-3-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 9. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-methylbenzyl)-5-methyl-1H-pyrazol-3-amine

Welcome to the dedicated technical support guide for the purification of 1-(4-methylbenzyl)-5-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with isolating the target molecule from its isomeric impurities. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of your compound.

Introduction: The Challenge of Pyrazole Regioisomers

The synthesis of 1-(4-methylbenzyl)-5-methyl-1H-pyrazol-3-amine, typically via the condensation of 4-methylbenzylhydrazine with a β-ketonitrile like cyanoacetone, often results in the formation of a mixture of regioisomers. The primary isomeric impurity is 1-(4-methylbenzyl)-3-methyl-1H-pyrazol-5-amine. The structural similarity of these isomers, differing only in the point of attachment of the 4-methylbenzyl group to the pyrazole ring, leads to nearly identical physical and chemical properties, making their separation a significant challenge.[1]

This guide will equip you with the necessary knowledge and practical techniques to effectively separate these isomers and obtain your target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary isomeric impurity I should expect when synthesizing 1-(4-methylbenzyl)-5-methyl-1H-pyrazol-3-amine?

The most common regioisomeric impurity is 1-(4-methylbenzyl)-3-methyl-1H-pyrazol-5-amine. This arises from the two possible initial condensation points of 4-methylbenzylhydrazine with the unsymmetrical cyanoacetone starting material.

Q2: Why are these regioisomers so difficult to separate?

The isomers have very similar polarities and molecular weights. This results in close retention times in chromatography and similar solubilities in common solvents, making standard purification techniques less effective.

Q3: What is the most reliable method to confirm the identity of each isomer?

Advanced Nuclear Magnetic Resonance (NMR) techniques are the gold standard for distinguishing between these regioisomers. Specifically, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous structural assignments by revealing through-space and through-bond correlations between protons and carbons.[2][3][4] For instance, in a NOESY spectrum of the desired 1,5-isomer, a correlation would be expected between the benzylic protons of the 4-methylbenzyl group and the protons of the 5-methyl group on the pyrazole ring.

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the separation?

Yes, TLC is an essential tool for monitoring the progress of your purification. However, due to the similar polarities of the isomers, achieving baseline separation on a TLC plate can be challenging. It is crucial to screen various solvent systems to find one that shows at least a small difference in the retention factor (Rf) between the two spots. This will be indicative of a successful separation on a flash chromatography column.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-(4-methylbenzyl)-5-methyl-1H-pyrazol-3-amine and its isomers.

| Problem | Potential Cause | Recommended Solution(s) |

| Co-elution of isomers in flash chromatography | The solvent system is not providing adequate selectivity. | 1. Optimize the mobile phase: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A shallow gradient is often more effective than a steep one. Consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine to improve separation. 2. Try a different stationary phase: While silica gel is the most common choice, alumina (neutral, acidic, or basic) can sometimes offer different selectivity.[1] |

| Poor recovery from the column | The compound may be adsorbing irreversibly to the silica gel. | 1. Use a less polar solvent system if possible. 2. "Dry load" the sample: Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be loaded onto the column. This technique often leads to better separation and recovery.[1] |

| Difficulty in inducing crystallization | The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation. | 1. Screen a variety of solvents: Test solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, ethanol, acetone). An ideal solvent will dissolve the compound when hot but not at room temperature. 2. Use a solvent/anti-solvent system: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (in which the compound is insoluble) until turbidity is observed. Then, allow the solution to slowly cool. 3. Form an acid addition salt: Reacting the amine with an acid (e.g., hydrochloric acid, oxalic acid) can form a salt with different solubility properties, often facilitating crystallization.[5] |

| Isomers are indistinguishable by ¹H NMR | The chemical shifts of the protons in the two isomers may be very similar in the solvent used. | 1. Use a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts and potentially resolve overlapping signals. 2. Perform 2D NMR experiments: As mentioned in the FAQs, NOESY and HMBC experiments are powerful tools for distinguishing isomers based on spatial and bonding correlations, respectively.[2][3][4] |

Experimental Protocols

The following protocols provide a starting point for the purification of 1-(4-methylbenzyl)-5-methyl-1H-pyrazol-3-amine. Optimization may be required based on the specific ratio of isomers and the presence of other impurities in your crude mixture.

Protocol 1: Flash Column Chromatography

This protocol is designed for the separation of regioisomers using standard silica gel.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane (or petroleum ether)

-

Ethyl acetate

-

TLC plates (silica gel coated)

-

Crude mixture of isomers

Procedure:

-

TLC Analysis: Develop a TLC method to visualize the separation of the isomers. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The goal is to see two distinct spots.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and pack the column.

-

Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]

-

Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate. A suggested gradient is from 5% to 40% ethyl acetate in hexane over several column volumes.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the separated isomers.

-

Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity or when flash chromatography is insufficient, preparative HPLC can be employed.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase (suggested starting conditions):

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA

Procedure:

-

Analytical Method Development: First, develop a separation method on an analytical scale C18 column to determine the optimal mobile phase composition and gradient.

-

Scale-Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

-

Sample Injection: Dissolve the partially purified mixture from flash chromatography in the mobile phase and inject it onto the column.

-

Fraction Collection: Collect the fractions corresponding to each isomer based on the retention times determined from the analytical method.

-

Post-Processing: Combine the pure fractions and remove the solvent.

Protocol 3: Recrystallization

Crystallization can be a highly effective final purification step.

Procedure:

-

Solvent Screening: In small vials, test the solubility of the purified isomer in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with hexane).

-

Dissolution: In a flask, dissolve the compound in a minimal amount of the chosen hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum.

Visualization of Workflow and Isomeric Structures

Purification Workflow

Caption: A general workflow for the purification of 1-(4-methylbenzyl)-5-methyl-1H-pyrazol-3-amine from its regioisomer.

Structural Differences of Isomers

Caption: The chemical structures of the target compound and its primary regioisomeric impurity.

References

- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

- Agilent Technologies. (n.d.).

- Relevant ¹H,¹³C-HMBC and ¹H,¹H-NOESY correlations of compound 20b.

- Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b.

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(10), 7189-7194. [Link]

- Jimeno, M. L., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1206. [Link]

- WO2011076194A1 - Method for purifying pyrazoles.

- SiChem. (n.d.).

- BenchChem. (2025).

- Principles in prepar

- Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers.

-

Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science, 41(10), 2215-2222. [Link]

-

Crystal structure of (Z)-N′-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propyl]benzenesulfonohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o333–o334. [Link]

- Gilson. (2025, February 6).

-

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1181–o1182. [Link]

-

Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2018(48), 6828-6834. [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686-25697. [Link]

-

Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686-25697. [Link]

-

1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 878-885. [Link]

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis. ChemicalBook.

- MicroCombiChem. (2021, January 15).

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4587. [Link]

-

Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Russian Journal of Applied Chemistry, 78(2), 277-281. [Link]

- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

- Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra.

- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10182-10188. [Link]

- Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. European Journal of Chemistry, 6(1), 78-83.

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10182-10188. [Link]

-

Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103–o104. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

separating 3-amino and 5-amino pyrazole regioisomers

Technical Support Center: Pyrazole Regioisomer Separation Subject: Troubleshooting Guide for 3-Amino vs. 5-Amino Pyrazole Regioisomers Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are likely encountering a mixture of regioisomers derived from the condensation of hydrazines with

CRITICAL DISTINCTION:

-

-Unsubstituted Pyrazoles (

-

-Substituted Pyrazoles (

Module 1: Analytical Diagnostics (The "Triage")

How do I know which isomer I have?

Do not rely on elution order alone, as it varies by substrate. You must validate your structure using Nuclear Magnetic Resonance (NMR).[3][4]

The NMR Decision Tree

The most reliable method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY .[1]

Figure 1: NMR logic flow for assigning regiochemistry.

Key Spectral Differences

| Feature | 3-Amino-1-R-Pyrazole | 5-Amino-1-R-Pyrazole |

| NOE Signal | Strong NOE between | No NOE to ring substituent. Possible NOE to |

| Often sharper; chemical shift is concentration-dependent.[1][2] | Often broader; may form intramolecular H-bonds if C4 has a carbonyl (shift moves downfield >6 ppm).[1][2] | |

| Basicity | Generally more basic .[1] | Generally less basic (steric clash between |

Module 2: Separation Protocols (The "Fix")

How do I physically separate them?

Protocol A: Flash Chromatography (Silica Gel)

Regioisomers often have different polarities due to their ability to hydrogen bond.

-

Mobile Phase: DCM:MeOH (98:2 to 90:[1]10) or Hexane:EtOAc (Gradient).

-

Elution Trend:

-

Scenario 1 (Simple Alkyl): 5-amino isomers often elute faster (less polar) because the

-substituent sterically shields the polar amine, or the amine forms an intramolecular H-bond with a C4-substituent (e.g., -CN, -COOEt).[1][2] -

Scenario 2 (Steric Bulk): If the

-substituent is massive (e.g.,

-

-

Troubleshooting: If spots co-elute on silica, switch to Amine-Functionalized Silica .[1] The basic surface interacts differently with the two isomers, often reversing elution order or improving resolution.

Protocol B: pH-Controlled Extraction (The "pKa Swing")

Since 3-amino pyrazoles are typically more basic than 5-amino pyrazoles, you can exploit this for a "chemical filtration."[1][2]

Step-by-Step:

-

Dissolve the crude mixture in an organic solvent (EtOAc or DCM).

-

Mild Acid Wash: Extract with 0.5 M HCl (start with limiting equivalents, e.g., 0.5 eq relative to total mass).

-

Check Layers: Analyze both layers by TLC.[1]

-

Recovery: Basify the aqueous layer (pH > 10) with NaOH and extract back into EtOAc to recover the 3-amino enriched fraction.

Module 3: Synthesis Optimization (The "Prevention")

How do I stop making the wrong isomer?

Regioselectivity is governed by the steric bulk of the hydrazine and the electrophilicity of the

Figure 2: Mechanistic pathways determining regioselectivity.

-

To favor 5-amino: Use smaller hydrazines (Methyl) and protic solvents (EtOH/AcOH).[1][2] The terminal

of hydrazine attacks the most electrophilic ketone carbon first. -

To favor 3-amino: Use bulky hydrazines (Aryl, t-Butyl) or aprotic solvents.[1][2] Sterics force the substituted Nitrogen to attack the ketone (or the terminal Nitrogen to attack the less hindered nitrile/enamine).

FAQs & Troubleshooting

Q: I see two peaks on HPLC but only one spot on TLC. Why?

A: Your isomers likely have identical

-

Fix: Try running TLC with 1% Triethylamine (to deprotonate) or 1% Acetic Acid (to protonate). Changing the ionization state often breaks the co-elution.

Q: My "pure" 3-amino isomer shows new peaks in the NMR after sitting in CDCl3. Is it decomposing?

A: Check if it is actually

Q: Why is the yield of my 5-amino isomer lower than reported in literature? A: 5-aminopyrazoles are often less stable and can undergo ring-opening or rearrangement under harsh acidic conditions.[1][2] Ensure your workup is neutral or slightly basic.[1][5]

References

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles."[1][2] Journal of Organic Chemistry, 2008.

-

Tautomerism Overview: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.

-

NMR Assignment (NOE): Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

-

Chromatographic Separation: Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. Wiley, 2011.

Sources

- 1. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. dbt.univr.it [dbt.univr.it]

- 5. Chromatography [chem.rochester.edu]

Technical Support Center: Minimizing Side Products in Hydrazine Cyclization Reactions

From the desk of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of heterocyclic synthesis involving substituted hydrazines. Our goal is to provide you with actionable, in-depth troubleshooting advice to help you minimize side products and maximize the yield and purity of your target compounds.

A critical first step in any reaction is ensuring the correct starting materials are used for the desired transformation. We've structured this guide to address a common point of ambiguity in nomenclature that can significantly impact experimental outcomes.

Part 1: The Fischer Indole Synthesis — Clarifying the Substrate

A frequent objective for researchers using substituted hydrazines is the synthesis of an indole ring via the Fischer Indole Synthesis . This powerful reaction, discovered in 1883, forges the indole core from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions[1].

Potential Point of Confusion: The name "(4-methylbenzyl)hydrazine" specifies a hydrazine attached to a methylene (-CH₂-) group, which is then attached to the tolyl group. This is an alkyl hydrazine. The Fischer Indole Synthesis requires an arylhydrazine , where the hydrazine is directly bonded to the aromatic ring, such as (4-methylphenyl)hydrazine (also known as p-tolylhydrazine).

-

(4-methylphenyl)hydrazine: Correct substrate for Fischer Indole Synthesis.

-

(4-methylbenzyl)hydrazine: Incorrect substrate for Fischer Indole Synthesis; will not form an indole via this pathway.

This guide will primarily focus on troubleshooting the Fischer Indole Synthesis using the correct substrate, (4-methylphenyl)hydrazine , as this is the most probable intent for indole synthesis. Part 2 will address potential cyclization pathways for the literal substrate, (4-methylbenzyl)hydrazine.

Frequently Asked Questions (FAQs): Fischer Indole Synthesis

Q1: My Fischer Indole Synthesis with (4-methylphenyl)hydrazine is giving a low yield and a complex mixture of byproducts. What are the most likely causes?

A1: Low yields and complex product mixtures are common challenges and typically stem from one or more of the following issues:

-

Incomplete Hydrazone Formation: The first step is the condensation of the hydrazine and the carbonyl to form a hydrazone intermediate[2]. If this equilibrium is unfavorable or incomplete, unreacted starting materials will contaminate the reaction. Consider forming the hydrazone in a separate step before introducing the cyclization catalyst. This can often be done under mild conditions, for example, by stirring the hydrazine and ketone in a solvent like ethanol or acetic acid[2][3].

-

Harsh Reaction Conditions: The Fischer indole synthesis is sensitive to both temperature and acid strength[4]. Excessively high temperatures or overly strong acids can lead to decomposition of the starting materials, intermediates, or the final indole product, resulting in charring or polymerization[5].

-

Substrate Instability: Electron-donating groups on the arylhydrazine, such as the methyl group in your substrate, can sometimes weaken the N-N bond in a key protonated intermediate. This can favor N-N bond cleavage as a side reaction over the desired[4][4]-sigmatropic rearrangement, leading to byproducts like aniline derivatives[4][6][7].

-

Impure Starting Materials: Impurities in either the hydrazine or the carbonyl compound can introduce competing side reactions, lowering the yield of the desired product[4]. Always ensure the purity of your reagents before starting.

Q2: How do I select the appropriate acid catalyst? My reaction is either not proceeding or turning into tar.

A2: Catalyst selection is critical and often requires empirical optimization[4]. The choice between Brønsted and Lewis acids depends on the sensitivity of your substrates.

-

Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): These are often the first choice for many substrates. ZnCl₂ is the most commonly used catalyst and offers a good balance of reactivity and mildness[2]. They are particularly effective but must be used in anhydrous conditions.

-

Brønsted Acids (e.g., HCl, H₂SO₄, PPA, p-TsOH): These can be very effective but are often harsher. Polyphosphoric acid (PPA) and sulfuric acid are strong dehydrating agents and can promote cyclization at lower temperatures, but they also significantly increase the risk of charring and sulfonation side reactions, especially with sensitive substrates[1][8]. Acetic acid is a much milder option, often used as both a solvent and a catalyst, particularly for reactive substrates[3].

The table below provides a comparative overview to guide your selection.

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages / Common Side Products |

| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Anhydrous solvent (e.g., Toluene, Xylene), Heat (80-140°C) | Generally milder than strong Brønsted acids; high yields possible.[1][2] | Requires anhydrous conditions; can be difficult to remove post-reaction. |

| Strong Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA) | Often used neat or in a co-solvent, elevated temperatures. | Highly effective, strong dehydrating power. | High risk of charring, polymerization, and sulfonation; can decompose sensitive substrates.[8] |

| Mild Brønsted Acids | HCl, p-TsOH, Acetic Acid | Alcoholic solvents, Toluene, or neat Acetic Acid; Reflux. | Milder conditions suitable for sensitive functional groups. | May require longer reaction times or higher temperatures than stronger acids. |

Troubleshooting Tip: If your reaction with PPA or H₂SO₄ is forming tar, switch to a milder Lewis acid like ZnCl₂ or a Brønsted acid like p-TsOH in a high-boiling solvent like toluene or xylene. Conversely, if the reaction is sluggish with a mild acid, a stronger catalyst may be required, but increase the temperature gradually while monitoring closely.

Q3: I'm using an unsymmetrical ketone and getting a mixture of two indole regioisomers. How can I control the regioselectivity?

A3: This is a classic challenge in the Fischer indole synthesis. The formation of two regioisomers arises from the two possible enamine intermediates that can be formed from the initial hydrazone[9]. The subsequent[4][4]-sigmatropic rearrangement then occurs on these different enamines, leading to different products.

Controlling regioselectivity depends on influencing which enamine is preferentially formed and undergoes rearrangement:

-

Steric Factors: Bulky substituents on the ketone will generally direct the rearrangement to the less sterically hindered side.

-

Electronic Factors: Electron-withdrawing groups can destabilize the transition state for the rearrangement, influencing the preferred pathway[10][11].

-

Catalyst Choice: The nature of the acid catalyst can influence the ratio of the thermodynamic versus the kinetic enamine, thereby affecting the product ratio. Some specialized reagents, like Eaton's reagent (P₂O₅/MeSO₃H), have been shown to provide excellent regiocontrol in certain cases[12].

Strategy: If possible, modifying the ketone to favor the formation of one enamine is the most direct approach. If not, systematically screen different acid catalysts and temperatures. Milder conditions often favor the thermodynamically more stable product.

Part 2: Cyclization Reactions of (4-Methylbenzyl)hydrazine

If your starting material is indeed (4-methylbenzyl)hydrazine , it cannot undergo the Fischer indole synthesis. However, it is a valuable precursor for other important heterocyclic systems.

Q4: I am using (4-methylbenzyl)hydrazine. What cyclization reactions are possible, and what are the common side products?

A4: (4-Methylbenzyl)hydrazine, as an alkyl hydrazine, readily participates in condensation reactions with dicarbonyl compounds to form heterocycles like pyrazoles.

-

Reaction with 1,3-Dicarbonyls (e.g., Acetylacetone): This is a classic Knorr pyrazole synthesis. The reaction involves a double condensation to form a five-membered pyrazole ring[13][14]. The primary challenge is controlling the initial condensation.

-

Common Side Products:

-

Incomplete Cyclization: Formation of the initial hydrazone intermediate without subsequent ring closure. This can often be addressed by increasing the reaction temperature or time[15].

-

Isomeric Products: If the 1,3-dicarbonyl is unsymmetrical, a mixture of regioisomeric pyrazoles can be formed[14].

-

Self-Condensation of Dicarbonyl: Under harsh basic or acidic conditions, the dicarbonyl compound may react with itself.

-

-

Troubleshooting Tip: For pyrazole synthesis, the reaction is often carried out in a protic solvent like ethanol, sometimes with a catalytic amount of acid (e.g., acetic acid) to promote condensation[13]. Ensuring a 1:1 stoichiometry is crucial to avoid side reactions involving excess starting material.

Visualizing the Pathways

To better understand the core chemistry, the following diagrams illustrate a key reaction mechanism and a practical troubleshooting workflow.

Caption: Mechanism of the Fischer Indole Synthesis.[1][2]

Caption: Troubleshooting flowchart for low-yield cyclization reactions.

Experimental Protocols

Protocol 1: Optimized Fischer Indole Synthesis of 2,5-Dimethyl-1H-indole

This protocol uses (4-methylphenyl)hydrazine and acetone to synthesize 2,5-dimethyl-1H-indole, employing zinc chloride as a moderately strong Lewis acid catalyst to minimize charring.

Materials:

-

(4-methylphenyl)hydrazine hydrochloride (p-tolylhydrazine HCl)

-

Acetone (ACS grade or higher)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-methylphenyl)hydrazine hydrochloride (1.59 g, 10 mmol).

-

Neutralization & Hydrazone Formation: Add 30 mL of toluene, followed by acetone (0.73 mL, 10 mmol). Stir the suspension at room temperature for 30 minutes. Note: While the hydrazone can be formed in situ, this pre-stirring step helps ensure its formation before aggressive heating.

-

Catalyst Addition: Carefully add anhydrous zinc chloride (2.73 g, 20 mmol) to the mixture under a nitrogen or argon atmosphere. Caution: ZnCl₂ is highly hygroscopic.

-

Cyclization: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2,5-dimethyl-1H-indole.

Protocol 2: Synthesis of 1-(4-Methylbenzyl)-3,5-dimethyl-1H-pyrazole

This protocol demonstrates the cyclization of (4-methylbenzyl)hydrazine with a 1,3-dicarbonyl compound.

Materials:

-

(4-Methylbenzyl)hydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid (catalytic)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve (4-methylbenzyl)hydrazine (1.36 g, 10 mmol) in 20 mL of ethanol.

-

Reagent Addition: Add acetylacetone (1.02 mL, 10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 3-5 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

-

Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization if necessary.[13]

References

-

Fischer indole synthesis. In Wikipedia; 2024. [Link]

-

Hyland, C., et al. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. 2017. [Link]

-

Hyland, C., et al. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. 2017. [Link]

-

Organic Chemistry - Fischer Indole Synthesis Mechanism. YouTube. 2021. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Deng, X., Mani, N. S. A GENERAL AND REGIOSPECIFIC ONE-POT SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses. [Link]

-

Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. Zeitschrift für Naturforschung B. [Link]

-

Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with NJ. 1991. [Link]

-

Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. [Link]

-

Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines. Organic & Biomolecular Chemistry. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. 2011. [Link]

-

Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. 2022. [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

-

Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate. [Link]

-

Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. 2023. [Link]

-

Hydrazone. In Wikipedia; 2024. [Link]

-

Reactions of benzylhydrazine derivatives with carbonyl compounds. ResearchGate. [Link]

-

Why Do Some Fischer Indolizations Fail? PMC. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2024. [Link]

-

Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. 2011. [Link]

-

Cyclocondensation of carbonyl compounds 9–12 with hydrazine derivatives 13. ResearchGate. [Link]

-

Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. [Link]

-

Hydrazine Chemistry in Organic Synthesis. SlideShare. [Link]

-

A Renaissance in Living Cationic Polymerization. Chemical Reviews. 2009. [Link]

-

Reactions of hydrazones and hydrazides with Lewis acidic boranes. ResearchGate. 2019. [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

-

Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. YouTube. 2022. [Link]

-

Multifunctional Catalysts for Ring-Opening Copolymerizations. ACS Publications. 2022. [Link]

-

Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship.org. 2022. [Link]

-

Recent Trends in Catalytic Polymerizations. SciSpace. 2019. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]

- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. znaturforsch.com [znaturforsch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchwithnj.com [researchwithnj.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine

Subject: Stability, Solubility, and Handling in Solution

Document ID: TS-PYR-003 | Last Updated: 2025-06-12 Role: Senior Application Scientist[1][2]

Introduction

Welcome to the technical support hub for 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine . This guide addresses the specific physicochemical challenges researchers face when using this aminopyrazole derivative in high-throughput screening, medicinal chemistry, and biological assays.

While the pyrazole core provides a robust scaffold, the primary exocyclic amine and the electron-rich aromatic system introduce specific vulnerabilities regarding oxidation and solubility. This guide moves beyond standard safety data sheets to provide actionable, mechanism-based troubleshooting.

Module 1: Solubility & Solvent Systems

The Challenge: Users frequently report precipitation upon dilution into aqueous buffers or "crashing out" during freeze-thaw cycles.

Physicochemical Context

-

Lipophilicity: The 4-methylbenzyl group and the 5-methyl substituent significantly increase the LogP (estimated ~2.3–2.8), making the molecule hydrophobic.[1]

-

Basicity: The pyrazole N2 nitrogen and the exocyclic amine are weak bases. Solubility is pH-dependent; the compound is more soluble in acidic buffers (pH < 4) due to protonation but risks precipitation at physiological pH (7.4).[1][2]

Recommended Solvent Protocols

| Solvent System | Solubility Limit (Est.) | Stability Risk | Recommendation |

| DMSO (Anhydrous) | > 50 mM | Moderate: Hygroscopic nature of DMSO promotes hydrolysis/oxidation over time.[1][2] | Preferred Stock Solvent. Store at -20°C. Use single-use aliquots.[1][2] |

| Ethanol (100%) | ~ 10–20 mM | Low: Good stability, but evaporation alters concentration. | Good for short-term working solutions.[1][2] |

| Water / PBS | < 0.1 mM | High: Immediate precipitation likely at high concentrations. | Do not use for stock. Only use for final dilution (< 1% DMSO).[2] |

Critical Protocol: Preparation of Stock Solution (10 mM)

-

Weighing: Weigh the solid rapidly. Aminopyrazoles can be slightly hygroscopic.[2][3]

-

Dissolution: Add anhydrous DMSO (Grade: ≥99.9%, water <0.005%).

-

Why? Water in DMSO lowers the solubility of lipophilic compounds and catalyzes oxidative degradation.

-

-

Vortexing: Vortex for 30 seconds. If particulates persist, sonicate for 5 minutes at room temperature.

-

Warning: Do not heat above 40°C, as this accelerates amine oxidation.

-

-

Validation: Visually inspect against a black background. The solution should be clear and colorless to pale yellow.

Module 2: Stability & Degradation Troubleshooting

The Challenge: Stock solutions turning yellow or brown over time.

Mechanism of Degradation

The primary instability driver is the oxidation of the C3-amine group .

-

Auto-oxidation: In the presence of dissolved oxygen and light, the primary amine (

) can oxidize to form hydroxylamines ( -

Photodegradation: The aminopyrazole system absorbs UV light, leading to radical formation and ring opening or polymerization.

Troubleshooting Flowchart

Use this logic flow to diagnose stability issues in your experiments.

Figure 1: Decision tree for diagnosing solution stability issues. Green paths indicate safe usage; Red/Yellow paths require intervention.

Module 3: Handling & Usage Protocols

Standard Operating Procedure: Thawing & Usage

To maximize the lifespan of your compound, strictly follow this "Freeze-Thaw" discipline:

-

Aliquot Immediately: Upon first preparation, split the stock into small aliquots (e.g., 20 µL or 50 µL) in amber glass vials or high-quality polypropylene tubes.

-

Reasoning: Repeated freeze-thaw cycles introduce moisture (condensation) and oxygen, accelerating degradation [1].[2]

-

-

Thawing: Thaw at room temperature. Do not use a water bath (risk of contamination).[2]

-

Mixing: Invert the tube gently 5 times. Do not vortex vigorously if the headspace is large (introduces oxygen).[2]

-

Verification: Spin down the tube (1 min at 1000 x g) to ensure all liquid is at the bottom and to check for pellet formation (precipitation).

Assay Interference Check

-

Fluorescence Interference: Oxidized aminopyrazoles are often fluorescent. If you observe high background in a fluorescence assay, run a "compound only" control. If fluorescence increases over time, your compound is degrading in the well.

-

Chelation: The pyrazole nitrogen and amine can act as a bidentate ligand for metals (e.g., Cu²⁺, Zn²⁺). If your assay involves metalloenzymes, ensure the compound concentration does not strip the metal from the protein [2].

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in polystyrene (PS) plastic tubes?

-

Answer: For short-term (days), yes. For long-term storage (>2 weeks), NO . DMSO extracts leachables from certain plastics, and oxygen permeability is higher in plastic than glass. Use amber borosilicate glass vials with PTFE-lined caps for optimal stability.

Q2: The compound has turned slightly pink/yellow. Is it still usable?

-

Answer: Generally, no . Color change indicates the formation of azo-impurities or N-oxides.[1][2] Even trace amounts (<1%) of these impurities can be potent assay interferents (pan-assay interference compounds or PAINS).[2] Verify purity via LC-MS; if purity is <95%, discard.

Q3: My cellular assay requires a final concentration of 100 µM. Is this feasible?

-

Answer: Likely problematic. At 100 µM in cell culture media (pH 7.4), the lipophilic benzyl group may drive precipitation.

-

Test: Dilute to 100 µM in media without cells first. Incubate for 1 hour. Check under a microscope for crystals. If crystals form, you must lower the concentration or use a solubility enhancer (e.g., cyclodextrins), though enhancers may affect cell permeability.

-

Q4: Is the compound light sensitive?

-

Answer: Yes. The aminopyrazole moiety is electron-rich and absorbs in the UV/blue region.[1][2] Exposure to ambient lab light for prolonged periods can catalyze photo-oxidation.[1][2] Always use amber tubes or wrap containers in foil.

References

-

Cheng, X. et al. (2018). Dimethyl Sulfoxide-Accelerated Reductive Deamination of Aromatic Amines. Journal of Chemical Research. Link[2]

- Context: Discusses the role of DMSO in accelerating amine degradation pathways under oxid

-

El-Taweel, F. M.[2][4][5][6] & Abu Elmaati, T. M. (2004).[6][7] New Trends in the Chemistry of 5-Aminopyrazoles. Journal of Heterocyclic Chemistry. Link[2]

- Context: Comprehensive review of aminopyrazole reactivity, including oxidation and metal coordin

-

PubChem Compound Summary. (2025). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-.[1][2][5] National Center for Biotechnology Information.[2] Link

-

Context: Source for physicochemical property estimates (LogP, H-bond donors/acceptors) and structural confirmation.[2]

-

-

Fisher Scientific Safety Data Sheet. (2021). 1H-Pyrazol-5-amine derivatives handling. Link

- Context: General safety and handling protocols for substituted aminopyrazoles.

Disclaimer: This guide is intended for research use only. Experimental conditions vary; always perform a pilot stability test (e.g., LC-MS check after 24h) before committing valuable samples to large-scale assays.

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - 5-methyl-1-(4-methylphenyl)-1h-pyrazol-3-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 3. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 4. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

Validation & Comparative

1H NMR spectrum of 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine, a substituted pyrazole derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the pyrazole scaffold.[1][2][3] Accurate structural elucidation is a critical step in the synthesis and characterization of these novel chemical entities, and ¹H NMR spectroscopy stands as a primary tool for this purpose.

This document moves beyond a simple data report, offering a predictive analysis based on foundational NMR principles and comparative data from related structures. We will explore the expected spectral features, provide a robust experimental protocol for data acquisition, and compare the utility of ¹H NMR with alternative analytical techniques for this specific molecule.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential first to understand the distinct proton environments within the molecule. The structure of 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine contains six unique proton signals, which are labeled in the diagram below for clarity.

Caption: Molecular structure of 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine with unique proton groups labeled (a-g).

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for the target compound when dissolved in a standard deuterated solvent like DMSO-d₆. Predictions are derived from established chemical shift ranges for pyrazole derivatives and substituted benzyl groups.[4][5]

| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| (a) | Benzyl -CH₃ | ~ 2.2 - 2.4 | Singlet | 3H | Typical range for a methyl group attached to a benzene ring.[6] |

| (b) | Pyrazole -CH₃ | ~ 2.1 - 2.3 | Singlet | 3H | Electronically similar to an aromatic methyl group, but attached to the C5 of the pyrazole. |

| (c) | Amine -NH₂ | ~ 4.5 - 5.5 | Broad Singlet | 2H | Highly variable shift. Subject to exchange with D₂O, causing signal disappearance. Broadening is due to quadrupolar effects and chemical exchange.[4] |

| (d) | Pyrazole C4-H | ~ 5.6 - 5.8 | Singlet | 1H | This lone proton on the pyrazole ring is flanked by two substituted carbons, resulting in a singlet. Its chemical shift is influenced by the electron-donating amino group at C3.[7] |

| (e) | Benzyl N-CH₂ | ~ 5.0 - 5.2 | Singlet | 2H | Methylene protons adjacent to an aromatic ring and a nitrogen atom. No adjacent protons for coupling results in a singlet. |

| (f) | Aromatic C2'-H, C6'-H | ~ 7.0 - 7.2 | Doublet | 2H | Protons on the benzyl ring ortho to the pyrazole-methylene group. Will appear as a doublet due to coupling with adjacent protons (g). |

| (g) | Aromatic C3'-H, C5'-H | ~ 7.1 - 7.3 | Doublet | 2H | Protons on the benzyl ring ortho to the methyl group. Will appear as a doublet due to coupling with adjacent protons (f). |

Comparative Analysis: The Role of ¹H NMR in Structural Elucidation

While other analytical techniques provide valuable information, ¹H NMR offers an unparalleled level of detail for confirming the specific isomeric structure of 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine.

-

Mass Spectrometry (MS): Would confirm the molecular weight (187.24 g/mol for the C₁₁H₁₃N₃ parent ion) and provide fragmentation patterns.[8] However, it could not definitively distinguish between isomers, such as 3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-amine.

-

¹³C NMR Spectroscopy: This technique is complementary and would show 9 distinct carbon signals (some aromatic carbons may overlap), confirming the overall carbon skeleton. However, it lacks the detailed connectivity information provided by proton coupling.

-

Infrared (IR) Spectroscopy: Would identify key functional groups, such as the N-H stretches of the amine (~3400-3300 cm⁻¹) and C-H stretches. It provides no information on the substitution pattern of the rings.

-

2D NMR (COSY, HSQC): For this relatively simple molecule, 1D ¹H NMR is likely sufficient. However, in cases of signal overlap or ambiguity, a COSY (Correlation Spectroscopy) experiment would definitively show the coupling between the aromatic protons (f) and (g). An HSQC (Heteronuclear Single Quantum Coherence) experiment would confirm which protons are attached to which carbons, providing unequivocal assignment.[4]

¹H NMR is superior for this application because it not only confirms the presence of all structural motifs (pyrazole ring, amine, methyl groups, para-substituted benzyl group) but also precisely defines their connectivity and relative positions through chemical shifts, integration, and multiplicity.

Experimental Protocol for High-Resolution ¹H NMR

This section provides a detailed workflow for acquiring a publication-quality ¹H NMR spectrum.

Caption: Standard workflow for the acquisition and processing of a ¹H NMR spectrum.

Methodology Details

-

Sample Preparation: Dissolve approximately 5-10 mg of the title compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[9] DMSO-d₆ is often an excellent choice for pyrazole derivatives as it can solubilize many polar compounds and its residual peak does not typically obscure signals of interest.

-

Instrumentation Parameters: The spectrum should be acquired on a spectrometer operating at a frequency of at least 400 MHz to ensure adequate signal dispersion.

-

Pulse Sequence: A standard 30-degree pulse ('zg30' on Bruker systems) is appropriate.

-

Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds is generally sufficient.

-

-

Data Processing: After acquisition, the Free Induction Decay (FID) is processed. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum. The residual solvent peak of DMSO-d₆ at ~2.50 ppm is a common internal reference.

-

Validation with D₂O Exchange: To definitively identify the amine (-NH₂) protons, a D₂O exchange experiment is highly recommended. After acquiring the initial spectrum, a single drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The labile amine protons will exchange with deuterium, causing their signal to disappear from the spectrum, thus confirming its assignment.[4]

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine. A successful analysis will reveal seven distinct signals corresponding to the unique proton environments in the molecule. Key diagnostic features include a singlet for the lone pyrazole ring proton, a broad, D₂O-exchangeable singlet for the amine protons, and the characteristic pair of doublets for the para-substituted aromatic ring. This guide provides the predictive data and experimental framework necessary for researchers to confidently acquire, interpret, and validate the structure of this and similar pyrazole derivatives, ensuring the scientific integrity of their drug discovery and development efforts.

References

-

Habibi, D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. INDIAN JOURNAL OF HETEROCYCLIC CHEMISTRY, 23, 201-204. Available from: [Link]

-

MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 112855, 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11505, 4-Methylbenzyl alcohol. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for "A practical, copper-catalysed synthesis of 3,5-disubstituted 1H-pyrazoles from terminal alkynes and hydrazine". Available from: [Link]

-

Saeed, S., et al. (2014). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E, 70(Pt 10), o1099–o1102. Available from: [Link]

-

Zaitsev, V. P., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(1), 97-111. Available from: [Link]

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions | MDPI [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. connectjournals.com [connectjournals.com]

- 8. 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Mass Spectrometry Analysis of 1-(4-methylbenzyl)pyrazole Derivatives: A Technical Comparison Guide

Executive Summary & Strategic Importance

1-(4-methylbenzyl)pyrazole derivatives represent a critical scaffold in modern medicinal chemistry, serving as pharmacophores in soluble Guanylate Cyclase (sGC) stimulators (e.g., Praliciguat analogs) and kinase inhibitors. Their analysis is frequently complicated by regioisomerism (1,3- vs. 1,5-substitution) arising from the condensation of 4-methylbenzylhydrazine with 1,3-dicarbonyls.

This guide provides a definitive technical comparison of mass spectrometry (MS) workflows for characterizing these derivatives. It moves beyond generic protocols to address the specific challenge of differentiating regioisomers and validating the 4-methylbenzyl moiety stability under varying ionization energies.

Mechanistic Fragmentation Analysis

Understanding the fragmentation behavior of the 1-(4-methylbenzyl)pyrazole core is the prerequisite for selecting the correct analytical modality.

The Fragmentation Pathway

The mass spectral signature of these derivatives is dominated by the stability of the 4-methylbenzyl cation (methyltropylium ion).

-

Primary Cleavage: The weakest bond is typically the

bond. Upon activation (CID or EI), this bond cleaves heterolytically (ESI) or homolytically (EI) to generate the resonance-stabilized 4-methylbenzyl cation ( -

Secondary Fragmentation: The pyrazole ring undergoes characteristic ring-opening, often ejecting HCN (

Da) or

Visualization of Fragmentation Logic

The following diagram maps the collision-induced dissociation (CID) pathway typical for these derivatives in positive ion mode (

Figure 1: CID Fragmentation pathway of protonated 1-(4-methylbenzyl)pyrazole derivatives showing the dominance of the m/z 105 ion.

Comparative Analysis of MS Modalities

Technique 1: LC-ESI-MS/MS (Triple Quadrupole / Q-TOF)

Best For: Trace quantification in biological matrices (PK studies), polar derivatives, and definitive molecular weight confirmation.

-

Mechanism: Soft ionization (Electrospray) generates

. Minimal in-source fragmentation preserves the molecular ion. -

Regioisomer Differentiation: 1,3- and 1,5-isomers often co-elute on C18 columns but can be distinguished by ion mobility or subtle differences in the ratio of the

fragment to the molecular ion. -

Key Advantage: High sensitivity (picogram level).

Technique 2: GC-MS (Electron Impact - EI)

Best For: Impurity profiling, synthesis monitoring, and structural fingerprinting of non-polar derivatives.

-

Mechanism: Hard ionization (70 eV) causes extensive fragmentation. The molecular ion (

) is often visible but weak. -

Regioisomer Differentiation: GC offers superior chromatographic resolution for pyrazole regioisomers compared to LC. The 1,5-isomer typically elutes after the 1,3-isomer due to steric hindrance reducing interaction with the stationary phase (polarity dependent).

-

Key Advantage: Reproducible spectral libraries (NIST) and superior isomer separation.

Performance Comparison Table

| Feature | LC-ESI-MS/MS | GC-MS (EI) |

| Ionization Type | Soft (Protonation | Hard (Radical Cation |

| Base Peak | ||

| Regioisomer Sep. | Moderate (Requires PFP/C18 columns) | Excellent (Rtx-5MS/DB-5 columns) |

| Sensitivity | High (ng/mL range) | Moderate ( |

| Sample Prep | Dilute-and-shoot / Protein Precip. | Liquid-Liquid Extraction (LLE) |

Validated Experimental Protocols

Protocol A: High-Resolution LC-MS/MS for Structural Confirmation

Objective: Confirm exact mass and analyze fragmentation of the 4-methylbenzyl group.

-

Sample Preparation:

-

Dissolve 1 mg of derivative in 1 mL Acetonitrile (ACN).

-

Dilute to 1

g/mL with 50:50 ACN:Water (

-

-

LC Conditions:

-

Column: Agilent ZORBAX Eclipse Plus C18 (

mm, 1.8 -

Mobile Phase: A:

FA; B: ACN + -

Gradient: 5% B to 95% B over 5 min.

-

-

MS Parameters (Q-TOF):

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3500 V.

-

Fragmentor: 135 V (Critical: Too high causes in-source loss of benzyl group).

-

Collision Energy: Ramp 10–40 eV to observe the transition from

to

-

Protocol B: GC-MS for Regioisomer Ratio Determination

Objective: Quantify the ratio of 1,3- vs 1,5-isomers in a crude reaction mixture.

-

Sample Preparation:

-

Extract reaction mixture into Ethyl Acetate.

-

Dry over

, filter, and dilute to approx. 100 ppm.

-

-

GC Conditions:

-

Column: DB-5ms or equivalent (

m -

Inlet: Split 20:1,

C. -

Oven:

C (hold 1 min)

-

-

MS Parameters:

-

Scan Range:

50–500. -

Solvent Delay: 3.0 min.

-

Data Analysis: Integrate peaks for isomers; confirm identity via

105 abundance.

-

References

-

Regioselective Synthesis and Characteriz

- Source: N

- Context: Describes NMR and MS differentiation of N-methyl and N-benzyl pyrazole regioisomers.

-

URL:[Link]

-

Fragmentation of N-Benzyl Deriv

- Source: Journal of Mass Spectrometry (via PubMed)

- Context: Details the formation of tropylium ions ( 91/105) from benzyl-substituted amines and heterocycles.

-

URL:[Link]

-

GC-MS Analysis of Alkylpyrazines and Deriv

-

Sigma-Aldrich Product Data: 1-(4-Methylbenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

-

Source: Sigma-Aldrich

- Context: Example of a commercially available derivative used as a standard for analytical method development.

-

Sources

Publish Comparison Guide: 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine

This guide provides an in-depth technical analysis of 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine , focusing on its structural properties, synthesis logic, and performance comparison against key regioisomers.[1]

Executive Summary & Structural Significance

The compound 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine represents a critical scaffold in medicinal chemistry, particularly as a precursor for p38 MAP kinase inhibitors and other ATP-competitive ligands.[1] Its structural uniqueness lies in the 1,5-substitution pattern , which introduces specific steric constraints distinct from the more thermodynamically stable 1,3-isomer.[1]

This guide characterizes the molecule's solid-state behavior, highlighting the 1,5-steric clash between the methyl group and the benzyl substituent, which dictates its crystal packing and solubility profile.[1]

Core Technical Specifications

| Feature | Specification |

| IUPAC Name | 5-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine |

| Molecular Formula | |

| Molecular Weight | 215.30 g/mol |

| Key Structural Motif | Pyrazole |

| Primary Application | Fragment-based drug discovery (FBDD), Ligand synthesis |

Synthesis & Regiochemical Control

The synthesis of 5-methyl-1-(4-methylbenzyl)-1H-pyrazol-3-amine is governed by the regioselectivity of the cyclization between 4-methylbenzylhydrazine and cyanoacetone .[1] Unlike symmetrical diketones, the asymmetry of cyanoacetone creates two competing pathways.[1]

The Regioselectivity Challenge[1]

-

Target Isomer (3-amino-5-methyl): Formed via initial attack of the hydrazine terminal nitrogen on the ketone carbonyl of cyanoacetone, followed by cyclization onto the nitrile.[1]

-